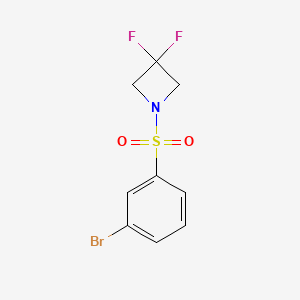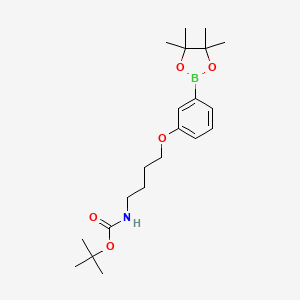
2-Bromo-4-(2-cyclohexylethoxy)-1-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-(2-cyclohexylethoxy)-1-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic ethers This compound is characterized by the presence of bromine, fluorine, and a cyclohexylethoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2-cyclohexylethoxy)-1-fluorobenzene typically involves the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Etherification: The attachment of the cyclohexylethoxy group to the benzene ring.
These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Bromo-4-(2-cyclohexylethoxy)-1-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: Where the bromine or fluorine atoms can be replaced by other functional groups.
Oxidation and Reduction Reactions: Involving the gain or loss of electrons.
Coupling Reactions: Such as Suzuki or Heck coupling, where the compound can form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: May use oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Often employ reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Usually require palladium catalysts and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aromatic compounds, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2-Bromo-4-(2-cyclohexylethoxy)-1-fluorobenzene has several scientific research applications, including:
Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research:
Material Science: Utilized in the creation of novel materials with specific properties.
Biological Studies: Investigated for its effects on biological systems and potential as a bioactive compound.
作用機序
The mechanism of action of 2-Bromo-4-(2-cyclohexylethoxy)-1-fluorobenzene involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the cyclohexylethoxy group can influence its reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects.
類似化合物との比較
Similar Compounds
- 2-Bromo-4-(2-cyclohexylethoxy)aniline hydrochloride
- 2-(2-Bromo-4-sec-butylphenoxy)-N-[4-(2-cyclohexylethoxy)phenyl]acetamide
Uniqueness
2-Bromo-4-(2-cyclohexylethoxy)-1-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, which can significantly impact its chemical reactivity and biological activity. The cyclohexylethoxy group also adds to its distinct structural and functional properties, making it a valuable compound for various research applications.
特性
IUPAC Name |
2-bromo-4-(2-cyclohexylethoxy)-1-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrFO/c15-13-10-12(6-7-14(13)16)17-9-8-11-4-2-1-3-5-11/h6-7,10-11H,1-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBXTFDBJLBUDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCOC2=CC(=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














